8-Bromo-9-(2,3-dihydroxypropyl)-9H-adenine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H10BrN5O2 |
|---|---|
Molecular Weight |
288.10 g/mol |
IUPAC Name |
3-(6-amino-8-bromopurin-9-yl)propane-1,2-diol |
InChI |
InChI=1S/C8H10BrN5O2/c9-8-13-5-6(10)11-3-12-7(5)14(8)1-4(16)2-15/h3-4,15-16H,1-2H2,(H2,10,11,12) |
InChI Key |
XXTHNUCUAMMCPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Br)CC(CO)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 8 Bromo 9 2,3 Dihydroxypropyl 9h Adenine
Established Synthetic Pathways for 8-Brominated Adenine (B156593) Derivatives
The synthesis of 8-brominated adenine derivatives is a well-established field, driven by the utility of these compounds as key intermediates in the preparation of various biologically active molecules. The methodologies primarily revolve around the direct bromination of the adenine core and the subsequent or prior introduction of substituents at the N9-position.
Bromination of the Adenine Core
Direct bromination of the adenine ring system is a common method for introducing a bromine atom at the C8-position. This electrophilic substitution reaction is typically carried out using a brominating agent in a suitable solvent.
A frequently employed method involves the use of bromine in an aqueous sodium acetate (B1210297) solution. This approach has been successfully used in the preparation of 8-bromo-2'-deoxyadenosine (B120125) google.com. The acetate buffer helps to control the pH of the reaction mixture, which is crucial for achieving high yields and minimizing side reactions. Other brominating agents such as N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) can also be utilized. The reaction conditions, including temperature and reaction time, are optimized to ensure complete bromination while preserving other functional groups present in the molecule.
For instance, the bromination of 9-(4-hydroxybutyl)adenine has been achieved to prepare the corresponding 8-bromo derivative, showcasing the feasibility of this reaction on N9-substituted adenines researchgate.net. This highlights a viable pathway where the 2,3-dihydroxypropyl chain is first introduced at the N9-position, followed by bromination at the C8-position.
| Brominating Agent | Solvent System | Typical Substrate | Reference |
| Bromine (Br₂) | Aqueous Sodium Acetate | 2'-Deoxyadenosine | google.com |
| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | Adenine Derivatives | researchgate.net |
Introduction of the 9-Position Alkyl Moiety via Alkylation Strategies
The alkylation of the adenine ring is a critical step in the synthesis of N9-substituted derivatives. However, adenine possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9), leading to potential regioselectivity issues. The direct alkylation of adenine often results in a mixture of N7 and N9 isomers, with the N9-isomer typically being the major product in polar aprotic solvents like DMF or dimethyl sulfoxide (B87167) (DMSO) researchgate.net.
The use of a base is crucial for deprotonating the purine (B94841) ring, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of base and solvent can significantly influence the N9/N7 regioselectivity. For example, the reaction of adenine with 4-[(2-tetrahydropyran-2-yl)oxy]butyl chloride in the presence of DBU yields the N9-substituted product researchgate.net.
Specific Approaches for Incorporating the 2,3-Dihydroxypropyl Chain
The introduction of the 2,3-dihydroxypropyl chain onto the N9-position of 8-bromoadenine (B57524) requires careful consideration of the alkylating agent and reaction conditions to ensure regioselectivity and avoid unwanted side reactions.
Sequential and One-Pot Alkylation Procedures
A plausible synthetic route to 8-Bromo-9-(2,3-dihydroxypropyl)-9H-adenine involves the alkylation of 8-bromoadenine with a suitable three-carbon electrophile. A common strategy employs a protected form of the 2,3-dihydroxypropyl group to prevent interference from the hydroxyl groups during the alkylation step.
One such protected synthon is (R)- or (S)-solketal, which is the isopropylidene-protected derivative of glycerol. The alkylating agent can be solketal (B138546) tosylate or a halide derivative of solketal. The reaction of 8-bromoadenine with solketal tosylate in the presence of a base like potassium carbonate in DMF would lead to the N9-alkylated product. Subsequent acidic hydrolysis of the acetonide protecting group yields the desired 2,3-dihydroxypropyl moiety nih.gov.
Alternatively, glycidol (B123203), an epoxide, can be used as the alkylating agent. The reaction of 8-bromoadenine with glycidol under basic conditions would proceed via nucleophilic ring-opening of the epoxide, directly introducing the 2,3-dihydroxypropyl group at the N9-position. This approach offers the advantage of being a more atom-economical, one-step process.
| Alkylating Agent | Protecting Group | Deprotection Condition | Key Advantage |
| Solketal tosylate | Isopropylidene (acetonide) | Acidic hydrolysis | Controlled introduction of the diol |
| Glycidol | None | Not applicable | Atom-economical, one-step process |
Regioselective Synthesis of N9-Substituted Adenine Derivatives
Achieving high regioselectivity for the N9-alkylation of 8-bromoadenine is paramount for an efficient synthesis. The steric hindrance imposed by the bromine atom at the C8-position can influence the site of alkylation. Generally, the N9-position is sterically more accessible than the N7-position, which is flanked by the C8-substituent.
The choice of reaction conditions plays a significant role in directing the alkylation to the N9-position. As mentioned earlier, polar aprotic solvents like DMF and DMSO tend to favor the formation of the N9-isomer researchgate.net. The nature of the counter-ion of the purine salt can also affect the regioselectivity. Furthermore, the use of bulky protecting groups on the alkylating agent can enhance N9-selectivity by sterically disfavoring attack at the N7-position.
Advanced Synthetic Transformations for Analog Generation
The this compound scaffold serves as a versatile platform for the generation of a diverse range of analogs through various chemical transformations. The bromine atom at the C8-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, and alkynyl groups, at the C8-position.
Furthermore, the diol functionality of the 2,3-dihydroxypropyl side chain offers opportunities for further derivatization. For instance, the hydroxyl groups can be esterified, etherified, or converted to other functional groups. This allows for the modulation of the compound's physicochemical properties, such as lipophilicity and metabolic stability. The synthesis of prodrugs often involves the modification of such hydroxyl groups to enhance bioavailability nih.gov.
| Transformation Type | Reagents/Catalysts | Introduced Moiety |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group |
| Stille Coupling | Organostannane, Pd catalyst | Alkyl, Aryl, or Vinyl group |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl group |
| Esterification | Acyl chloride or anhydride, Base | Ester group |
| Etherification | Alkyl halide, Base | Ether group |
Nucleophilic Substitution Reactions of the 8-Bromo Moiety
The bromine atom at the 8-position of the purine ring is susceptible to nucleophilic substitution, providing a straightforward route to introduce a variety of functional groups. This reactivity is a cornerstone of the derivatization of this compound.
The introduction of various substituents at the C8 position of 9-substituted adenines can significantly influence their interaction with biological targets. For instance, the presence of a bromine atom at the 8-position has been shown to generally enhance the interaction with adenosine (B11128) receptors. researchgate.net
Common nucleophiles used in these reactions include amines, thiols, and alkoxides. The reaction conditions typically involve heating the 8-bromo derivative with the desired nucleophile in a suitable solvent, often in the presence of a base to facilitate the reaction. For example, the synthesis of 8-amino and 8-thiol derivatives can be readily achieved through this method.
A study on 8-azido-2'-deoxyadenosine (B140859) and 8-bromo-2'-deoxyadenosine demonstrated their conversion to 8-amino-2'-deoxyadenosine (B77079) in the presence of aqueous ammonia (B1221849) and various amines. researchgate.net This highlights the utility of nucleophilic substitution for creating 8-aminoadenine derivatives. researchgate.net
Derivatization to Purine-8(9H)-thiones and 8-(Methylsulfanyl)adenine Analogs
Further derivatization of the 8-bromo moiety can lead to the formation of purine-8(9H)-thiones and 8-(methylsulfanyl)adenine analogs. These classes of compounds have garnered interest due to their diverse biological activities.
The synthesis of purine-2-thione derivatives has been described through a multi-step process involving the replacement of a chloro substituent with sulfur using thiolacetic acid, followed by deacetylation. nih.gov A similar strategy can be envisioned for the conversion of the 8-bromo group. The reaction of this compound with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea, can yield the corresponding 8-thioxo derivative.
Subsequent alkylation of the resulting purine-8(9H)-thione with an alkyl halide, typically methyl iodide, in the presence of a base affords the 8-(methylsulfanyl)adenine analog. This two-step process provides a reliable method for accessing these important derivatives.
Synthesis of Acyclic Nucleoside Phosphonate (B1237965) (ANP) Derivatives
Acyclic nucleoside phosphonates (ANPs) are a class of compounds that mimic natural nucleotides and often exhibit potent antiviral and anticancer properties. nih.gov The dihydroxypropyl side chain of this compound is an ideal anchor for the introduction of a phosphonate group, leading to the formation of ANP derivatives.
The synthesis typically involves the reaction of the diol with a phosphonylating agent. A common approach is to first protect the primary hydroxyl group, followed by reaction of the secondary hydroxyl group with a suitable phosphonate precursor, such as diethyl (hydroxymethyl)phosphonate, under Mitsunobu conditions. Subsequent deprotection of the primary hydroxyl and the phosphonate esters yields the target ANP.
The synthesis of ANP prodrugs, such as those with (acyloxy)alkyl or diaryl ester groups, has been explored to improve oral bioavailability. nih.gov These prodrug strategies can be applied to the ANP derivatives of this compound.
| Derivative Type | Synthetic Approach | Key Reagents |
| Dialkyl esters | Mitsunobu coupling | Alcohols, 9-hydroxypurine derivative |
| (Acyloxy)alkyl esters | Alkylation | Alkylating agent |
| Diaryl esters | Phosphonodichloridate chemistry | Phosphonodichloridate |
Cyclization Reactions to Form Anhydro Derivatives
The presence of the 2,3-dihydroxypropyl side chain allows for intramolecular cyclization reactions to form anhydro derivatives. These reactions typically occur under acidic or basic conditions and result in the formation of a new ring system, linking the side chain to the purine core.
For instance, treatment with an acid catalyst can promote the formation of an ether linkage between one of the hydroxyl groups of the side chain and the purine ring, often at the N3 or N7 position. The specific product formed will depend on the reaction conditions and the stereochemistry of the dihydroxypropyl moiety. These cyclized structures can lock the conformation of the side chain, which can be beneficial for studying structure-activity relationships.
Methodological Considerations in Synthesis
Optimization of Reaction Conditions for Yield and Purity
Achieving high yields and purity is a critical aspect of synthesizing derivatives of this compound. The optimization of reaction conditions, including solvent, temperature, reaction time, and the choice of catalyst or base, is paramount.
For nucleophilic substitution reactions, the choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO are often preferred. researchgate.net Temperature control is also crucial to prevent side reactions and degradation of the starting material or product.
Use of Protecting Groups and Deprotection Strategies
The dihydroxypropyl side chain contains two hydroxyl groups that may interfere with reactions at the 8-position of the purine ring or with the introduction of other functional groups. Therefore, the use of protecting groups is often necessary.
Common protecting groups for diols include acetonides (isopropylidene ketals) and silyl (B83357) ethers. These groups can be selectively introduced and removed under specific conditions. For example, an isopropylidene group can be introduced by reacting the diol with acetone (B3395972) in the presence of an acid catalyst and can be removed by treatment with aqueous acid.
In the context of ANP synthesis, protecting groups for the phosphonate moiety, such as ethyl or benzyl (B1604629) esters, are commonly employed. These groups are typically removed in the final step of the synthesis using methods like hydrolysis or hydrogenolysis. The cleavage of ester groups in ANPs can be achieved using trimethylsilyl (B98337) bromide followed by hydrolysis. nih.gov
Molecular Interactions and Biological Mechanisms of 8 Bromo 9 2,3 Dihydroxypropyl 9h Adenine
Research on Cellular Responses and Apoptotic Pathways Induction
While direct studies on the cellular responses and apoptotic pathway induction by 8-Bromo-9-(2,3-dihydroxypropyl)-9H-adenine are not extensively detailed in the available literature, the effects of related 8-bromoadenine (B57524) derivatives provide a framework for understanding its potential biological activities. The presence of a bromine atom at the 8-position of the adenine (B156593) ring is a key structural feature known to influence the biological properties of purine (B94841) analogues.
Research on various 8-bromo-substituted heterocyclic compounds has demonstrated their capacity to induce apoptosis in cancer cells through diverse mechanisms. For instance, other classes of 8-bromo compounds have been shown to trigger apoptotic cell death by activating key signaling pathways. These pathways often involve the activation of caspases, a family of proteases that execute the apoptotic program. The intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, is a common target. Pro-apoptotic members of this family, such as Bax and Bak, can be activated, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. This, in turn, triggers the formation of the apoptosome and the activation of caspase-9 and downstream effector caspases like caspase-3. nih.gov
Ligand Binding Studies with Purinergic Receptors
The interaction of adenine derivatives with purinergic receptors, particularly adenosine (B11128) receptors (A1, A2A, A2B, and A3), is a critical area of research. These receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects. The affinity and selectivity of a ligand for these receptor subtypes determine its pharmacological profile.
Direct ligand binding data for this compound is scarce in published literature. However, research on structurally similar compounds provides valuable insights. A study on a series of 9-alkyladenine derivatives explored their affinity for rat adenosine receptors. nih.gov Of particular relevance is the investigation of a pair of chiral N6-(3-iodobenzyl)-9-(2,3-dihydroxypropyl)adenine derivatives, which are close analogues of the compound of interest, differing at the N6 position.
These studies revealed that the stereochemistry of the 2,3-dihydroxypropyl group at the 9-position significantly influences the binding affinity for the A3 adenosine receptor. The (R)-enantiomer of N6-(3-iodobenzyl)-9-(2,3-dihydroxypropyl)adenine displayed a 5.7-fold higher affinity for the rat A3 receptor compared to the (S)-enantiomer. nih.gov This stereoselectivity highlights the specific spatial arrangement required for optimal interaction with the receptor's binding pocket.
The table below summarizes the binding affinities (Ki values) of these analogue compounds at different rat adenosine receptor subtypes.
| Compound | A1 Ki (μM) | A2A Ki (μM) | A3 Ki (μM) |
| (R)-N6-(3-iodobenzyl)-9-(2,3-dihydroxypropyl)adenine | >10 | >10 | 2.6 |
| (S)-N6-(3-iodobenzyl)-9-(2,3-dihydroxypropyl)adenine | >10 | >10 | 14.9 |
| Data from a study on rat adenosine receptors. nih.gov |
This data suggests that the 9-(2,3-dihydroxypropyl)adenine (B3427002) scaffold, when appropriately substituted at the N6 position, can exhibit selectivity for the A3 adenosine receptor.
The substitutions at both the 8- and 9-positions of the adenine ring are crucial determinants of the receptor binding profile.
The presence of a bromine atom at the 8-position generally tends to influence the conformation of the glycosidic bond in nucleosides, favoring a syn conformation. In the context of 9-substituted adenines, this modification can impact how the ligand fits into the binding pocket of adenosine receptors. While the precise effect can vary depending on the receptor subtype and the nature of the 9-substituent, the 8-bromo modification is a common strategy employed in the design of adenosine receptor ligands.
The 9-substituent plays a pivotal role in determining affinity and selectivity. The 2,3-dihydroxypropyl group introduces hydroxyl moieties that can participate in hydrogen bonding interactions within the receptor binding site. As demonstrated by the stereoselectivity of the N6-(3-iodobenzyl) analogues, the spatial orientation of these hydroxyl groups is critical for high-affinity binding, at least at the A3 receptor. nih.gov Studies on other 9-alkyladenine derivatives have shown that varying the length and functionality of the alkyl chain can dramatically alter the affinity and selectivity profile across the different adenosine receptor subtypes. nih.gov The hydrophilic nature of the dihydroxypropyl group may also influence the pharmacokinetic properties of the molecule.
Structure Activity Relationship Sar Studies of 8 Bromo 9 2,3 Dihydroxypropyl 9h Adenine and Its Derivatives
Influence of the Bromine Atom at the 8-Position on Biological Activity
The introduction of a bromine atom at the 8-position of the adenine (B156593) ring is a well-established strategy in medicinal chemistry to modulate the biological activity of nucleoside analogs. This modification significantly alters the electronic and conformational properties of the purine (B94841) base, which in turn affects its interaction with target proteins such as enzymes and receptors.
Research on a series of 8-bromo-9-alkyl adenines has demonstrated that the presence of the bromine atom generally enhances the interaction with adenosine (B11128) receptors, particularly the A2A subtype. nih.gov This is attributed to the steric and electronic effects of the bulky and electronegative bromine atom, which can favor a syn conformation of the nucleobase relative to the sugar or acyclic moiety. This preferred conformation is often crucial for optimal binding to the receptor's active site.
Furthermore, the 8-bromo substitution can influence the metabolic stability of the compound. While not extensively studied for 8-Bromo-9-(2,3-dihydroxypropyl)-9H-adenine itself, in other purine analogs, modifications at the 8-position can render the molecule less susceptible to enzymatic degradation by enzymes like adenosine deaminase, thereby prolonging its biological half-life. The electron-withdrawing nature of the bromine atom also impacts the pKa of the purine ring nitrogens, which can alter the molecule's ionization state at physiological pH and its ability to form hydrogen bonds with its biological targets.
Conformational and Stereochemical Impact of the 2,3-Dihydroxypropyl Moiety
The acyclic 9-(2,3-dihydroxypropyl) side chain is a critical determinant of the biological activity of this class of compounds, with both its conformation and stereochemistry playing pivotal roles. This flexible side chain mimics the ribose sugar of natural nucleosides, allowing it to interact with the binding sites of various enzymes and receptors.
The parent compound, (S)-9-(2,3-dihydroxypropyl)adenine ((S)-DHPA), is known for its broad-spectrum antiviral activity, inhibiting the replication of a range of DNA and RNA viruses. tenacolabs.comnih.gov The antiviral effect is critically dependent on the (S)-configuration of the dihydroxypropyl moiety. The (R)-enantiomer is typically found to be significantly less active or inactive, highlighting the stereospecificity of the interaction with viral or cellular enzymes. This stereoselectivity suggests that the precise spatial arrangement of the hydroxyl groups is essential for biological recognition and subsequent activity.
The two hydroxyl groups on the propyl chain are key for forming hydrogen bonds with amino acid residues in the target protein's binding pocket. The flexibility of the acyclic chain allows it to adopt various conformations, one of which will be the "bioactive conformation" required for binding. The specific conformation adopted is influenced by intramolecular interactions and the environment of the binding site.
Comparative SAR Analysis with Related Purine Analogs
To fully appreciate the structure-activity relationship of this compound, it is instructive to compare it with other related purine analogs.
Examination of 8-Substituted Adenine Derivatives (e.g., 8-amino, 8-oxo, 8-alkyl)
The nature of the substituent at the 8-position of the adenine ring can dramatically alter the biological activity profile. Studies on various 8-substituted adenine derivatives have revealed a wide spectrum of pharmacological effects. For instance, replacing the 8-bromo group with an 8-amino or 8-oxo group can shift the activity from a receptor modulator to an enzyme inhibitor or a different class of antiviral agent.
| 8-Substituent | General Impact on Biological Activity of Adenine Nucleosides |
| Bromo | Enhances affinity for adenosine receptors, favors syn conformation. |
| Amino | Can act as a hydrogen bond donor, potentially altering receptor or enzyme interactions. |
| Oxo (8-hydroxy) | Introduces a hydrogen bond donor/acceptor group, can influence tautomeric equilibrium. |
| Alkyl | Increases lipophilicity, can provide steric bulk that may enhance or hinder binding. |
Comparison with other N9-Substituted Acyclic Nucleosides (e.g., hydroxypropyl, phosphonomethoxypropyl variants)
The N9-substituent is a key determinant of the biological activity of acyclic nucleosides. Comparing the 2,3-dihydroxypropyl moiety with other acyclic chains provides insight into the structural requirements for activity. For example, acyclic nucleoside phosphonates (ANPs) like (S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine ((S)-HPMPA) exhibit potent antiviral activity. nih.gov The phosphonate (B1237965) group in these analogs is designed to mimic a phosphate (B84403) group, often leading to a different mechanism of action, such as chain termination of viral DNA synthesis.
The presence and position of hydroxyl groups on the acyclic chain are also critical. For instance, the isomeric 1,3-dihydroxypropyl chain or a simple hydroxyethyl (B10761427) chain at the N9-position would likely result in a different spectrum or potency of biological activity due to altered hydrogen bonding capacity and conformational flexibility.
Analysis of Xanthine (B1682287) and Other Heterocyclic Analogs in Purine Research
Expanding the comparison to other heterocyclic systems, such as xanthine derivatives, further illuminates the SAR of purine analogs. Xanthine-based compounds are well-known adenosine receptor antagonists (e.g., caffeine (B1668208) and theophylline). Replacing the adenine core of this compound with a xanthine ring would be expected to shift its activity profile towards adenosine receptor antagonism. The SAR of xanthine derivatives themselves is extensively studied, with substitutions at various positions of the bicyclic ring system fine-tuning their potency and selectivity for different adenosine receptor subtypes.
Computational Chemistry and Molecular Modeling in SAR Elucidation
Computational chemistry and molecular modeling are indispensable tools for understanding the structure-activity relationships of purine analogs at a molecular level. nih.gov These methods provide insights into the three-dimensional structures of the molecules, their conformational preferences, and their interactions with biological targets.
For a molecule like this compound, molecular modeling can be used to:
Predict the preferred conformation: Determine the most stable spatial arrangement of the 8-bromo-adenine base relative to the flexible 2,3-dihydroxypropyl side chain.
Docking studies: Simulate the binding of the compound to the active site of a target protein, such as an adenosine receptor or a viral enzyme. This can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.
Quantum mechanics calculations: Analyze the electronic properties of the molecule, such as its electrostatic potential and orbital energies, which are important for understanding its reactivity and non-covalent interactions.
By combining computational data with experimental results, a more complete and predictive SAR model can be developed, guiding the design of new and more potent analogs. While specific computational studies on this compound are not widely published, the methodologies have been successfully applied to a vast array of related purine nucleoside analogs, demonstrating their predictive power in this field of research.
Ligand-Protein Docking Simulations
Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when bound to a protein target. This technique is instrumental in understanding the binding mode of a ligand and the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
While docking studies have been performed on various adenine derivatives, specific and detailed docking analyses for this compound are not extensively reported in publicly accessible research. A doctoral thesis has mentioned the performance of docking studies on a series of synthesized compounds that included 2-chloro-8-bromo adenine derivatives. unicam.it However, the detailed results, including the specific protein targets, binding energies, and interaction patterns for these compounds, are not provided in the available text. unicam.it
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling involves the use of statistical methods to correlate the chemical structure of a series of compounds with their biological activity. These models are expressed as mathematical equations that can be used to predict the activity of new, unsynthesized compounds. The development of a robust QSAR model requires a dataset of compounds with experimentally determined activities and a set of calculated molecular descriptors that quantify various aspects of their chemical structure.
There is no specific, publicly available research dedicated to the development of QSAR models for this compound and its derivatives. Such studies would be valuable in identifying the key physicochemical properties that govern the compound's activity and in guiding the synthesis of new analogs with improved properties.
Molecular Dynamics Simulations of Compound-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. This method can reveal important information about the stability of the ligand-protein complex, the conformational changes that may occur upon binding, and the role of solvent molecules in the binding process.
Detailed molecular dynamics simulations for this compound bound to a specific biological target have not been found in the public scientific literature. Such simulations would offer a more profound understanding of the binding thermodynamics and kinetics, complementing the static picture provided by docking studies.
Applications in Academic Chemical and Biological Research Paradigms
Utilization as a Biochemical Probe for Cellular Processes
The distinct characteristics of 8-Bromo-9-(2,3-dihydroxypropyl)-9H-adenine make it a suitable probe for investigating fundamental cellular activities. Its structural similarity to endogenous nucleosides allows it to interact with cellular machinery, while the bromine atom and the dihydroxypropyl group provide handles for detection and modulation.
Probing DNA Synthesis and Repair Mechanisms
While direct and extensive research on the use of this compound specifically as a probe for DNA synthesis and repair is not widely documented, its structural components suggest potential applications in this area. The adenine (B156593) base is a fundamental component of DNA, and modifications to this structure are often employed to study the enzymes and pathways involved in DNA replication and maintenance. The bromine atom at the 8-position can influence the conformation of the nucleoside and its interactions with enzymes like DNA polymerases and glycosylases, which are crucial for DNA synthesis and repair, respectively.
Investigating Nucleobase Metabolism Pathways
The metabolism of purine (B94841) nucleobases is a critical cellular process, and compounds that can interfere with or be processed by the enzymes in these pathways are valuable research tools. This compound can be utilized to study the activity of enzymes involved in purine metabolism. For instance, its structural similarity to adenosine (B11128) and other purine nucleosides could allow it to act as a substrate or inhibitor for enzymes such as adenosine deaminase or purine nucleoside phosphorylase. By observing the effects of this compound on cellular pools of purine metabolites, researchers can gain insights into the regulation and function of these metabolic pathways.
Role in the Discovery and Characterization of Molecular Targets (Pre-Clinical Stage)
In the pre-clinical phase of drug discovery, identifying and validating molecular targets is a crucial step. This compound and its derivatives have been employed in this context to explore potential therapeutic targets. The compound's ability to interact with specific enzymes or receptors can be leveraged to understand their biological roles and their potential as drug targets. For example, if this compound exhibits a specific biological effect, researchers can use it as a starting point to identify the protein or nucleic acid it interacts with, thereby uncovering a new potential target for therapeutic intervention.
Serving as a Synthetic Intermediate or Building Block in Organic Chemistry Research
The chemical structure of this compound makes it a versatile building block in organic synthesis. The bromine atom at the 8-position of the adenine ring is a particularly useful functional group. It can be readily replaced by other groups through various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of a diverse array of novel adenine derivatives. The dihydroxypropyl side chain also offers sites for further chemical modification, such as esterification or etherification, to fine-tune the compound's properties.
Future Research Directions and Unaddressed Challenges for 8 Bromo 9 2,3 Dihydroxypropyl 9h Adenine
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of 8-Bromo-9-(2,3-dihydroxypropyl)-9H-adenine, while achievable through established methods, presents opportunities for significant improvement in terms of efficiency and sustainability. Current synthetic routes likely rely on multi-step processes that may involve hazardous reagents and generate considerable waste. Future research should focus on the development of greener and more atom-economical synthetic strategies.
Key areas for development include:
Catalytic C-H Activation: Direct C-H activation of the adenine (B156593) core for subsequent functionalization could streamline the synthesis by reducing the number of steps required for introducing the bromo and dihydroxypropyl groups.
Enzymatic Synthesis: The use of enzymes, such as nucleoside phosphorylases or hydrolases, could offer highly selective and environmentally benign routes to the target compound and its intermediates.
Flow Chemistry: Transitioning from batch synthesis to continuous flow processes can enhance safety, improve reproducibility, and allow for more efficient optimization of reaction conditions.
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of other purine (B94841) derivatives and could be beneficial for the synthesis of this compound. beilstein-journals.org
Advanced Spectroscopic and Structural Biology Techniques for Mechanistic Elucidation
A thorough understanding of the mechanism of action of this compound at a molecular level is crucial for its development as a potential therapeutic or research tool. Advanced analytical techniques are indispensable for this purpose.
Future research in this area should employ:
High-Resolution NMR Spectroscopy: Techniques such as 2D NMR (COSY, HSQC, HMBC) are essential for unambiguous structural confirmation and for studying the compound's conformation in solution. Real-time NMR spectroscopy could also be used to monitor reaction kinetics and understand the factors governing regioselectivity during synthesis. nih.gov
X-ray Crystallography: Co-crystallization of this compound with its biological targets can provide atomic-level insights into its binding mode, revealing key interactions that contribute to its activity and selectivity. bohrium.com This information is invaluable for structure-based drug design.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for confirming the molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, aiding in structural elucidation and the identification of metabolites. mdpi.com
Surface-Enhanced Raman Spectroscopy (SERS): SERS has been utilized to investigate the plasmon-driven dehalogenation of 8-bromoadenine (B57524) on nanoparticle surfaces, offering a sensitive method to track chemical reactions at the molecular level. researchgate.net This could be adapted to study the stability and reactivity of the 8-bromo substituent.
Rational Design and Synthesis of Next-Generation Analogs with Enhanced Specificity
The structural features of this compound provide a versatile scaffold for the rational design of new analogs with improved potency and selectivity. Structure-activity relationship (SAR) studies are central to this endeavor. nih.govnih.gov
Key strategies for the design of next-generation analogs include:
Modification of the 8-Position: While the bromo substituent is a key feature, exploring other halogens or different functional groups at this position could modulate the electronic properties and steric profile of the molecule, potentially leading to altered biological activity. researchgate.net
Variation of the N9-Substituent: The dihydroxypropyl chain is critical for the compound's chirality and potential interactions. Altering its length, rigidity, or stereochemistry can significantly impact target binding.
A systematic approach to analog synthesis, guided by computational modeling and docking studies, will be essential for efficiently exploring the chemical space around this scaffold.
Exploration of Novel Biological Pathways and Uncharted Molecular Interactions
While the biological activity of this compound is not yet well-defined, its structural similarity to other nucleoside analogs suggests several potential areas of investigation. Purine derivatives are known to interact with a wide range of biological targets. upol.cz
Future research should focus on screening this compound and its analogs against:
Kinases and Phosphodiesterases: Many adenine derivatives are potent inhibitors of these enzyme families, which are crucial regulators of cellular signaling pathways. nih.govresearchgate.net
Viral Polymerases and Proteases: Nucleoside analogs are a cornerstone of antiviral therapy, and this compound could exhibit activity against various viral enzymes. nih.gov
Purine Salvage Pathway Enzymes: Parasites that rely on purine salvage for survival could be susceptible to inhibition by this compound. researchgate.net
Adenosine (B11128) Receptors: As an adenine derivative, it may act as an agonist or antagonist at one or more of the adenosine receptor subtypes, which are involved in a multitude of physiological processes.
Unbiased, high-throughput screening approaches can help to identify novel and unexpected biological targets for this class of molecules.
Integration with High-Throughput Screening and Combinatorial Chemistry in Research
To accelerate the discovery of new lead compounds based on the this compound scaffold, modern drug discovery technologies must be embraced.
This includes:
High-Throughput Screening (HTS): Developing and implementing robust HTS assays is essential for rapidly evaluating the biological activity of a large number of analogs against various targets. researchgate.netnih.gov This can involve fluorescence-based assays, cell-based assays, or other reporter systems.
Combinatorial Chemistry: The use of combinatorial chemistry techniques can facilitate the rapid generation of libraries of related compounds, allowing for a more comprehensive exploration of structure-activity relationships. beilstein-journals.orgtandfonline.comgoogle.com Solid-phase synthesis or solution-phase parallel synthesis can be employed to create these libraries efficiently. acs.org
The integration of these technologies will enable a more systematic and efficient approach to identifying promising new drug candidates.
Addressing Regio- and Stereoselectivity Challenges in Synthetic Pathways
A significant hurdle in the synthesis of this compound is the control of regioselectivity and stereoselectivity.
Key challenges and potential solutions include:
Regioselectivity of Alkylation: The alkylation of adenine can occur at multiple nitrogen atoms, most commonly N7 and N9. beilstein-journals.orgbeilstein-journals.org Achieving high regioselectivity for the desired N9 isomer is critical. The choice of base, solvent, and temperature can influence the N7/N9 product ratio. rsc.org For instance, the use of mineral hydrides and carbonates as bases often favors the formation of N9 derivatives. rsc.org
Stereoselectivity of the Dihydroxypropyl Side Chain: The dihydroxypropyl group contains a chiral center, meaning the synthesis will produce a racemic mixture unless a stereoselective method is employed. The synthesis of enantiomerically pure (R)- or (S)-9-(2,3-dihydroxypropyl)adenine has been reported and such strategies would need to be incorporated. acs.org Asymmetric dihydroxylation is a powerful technique for introducing the diol with high enantiomeric excess. acs.org
Overcoming these synthetic challenges is fundamental to producing the desired isomer of this compound in high purity for biological evaluation.
Q & A
Q. What are the standard laboratory synthesis protocols for 8-Bromo-9-(2,3-dihydroxypropyl)-9H-adenine?
The synthesis typically involves bromination of adenine derivatives followed by alkylation with 2,3-dihydroxypropyl groups. Key steps include:
- Bromination : Using reagents like N-bromosuccinimide (NBS) under controlled pH and temperature to ensure regioselectivity.
- Alkylation : Introducing the dihydroxypropyl group via nucleophilic substitution, often requiring inert conditions (e.g., argon atmosphere) to prevent oxidation.
- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane gradient) or recrystallization. Optimization of reaction parameters (e.g., solvent polarity, reaction time) can be guided by orthogonal experimental design .
Q. Which characterization techniques are critical for structural validation of this compound?
Essential techniques include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and bromine isotope patterns.
- HPLC : Purity assessment using reverse-phase columns (C18, acetonitrile/water mobile phase). These methods align with protocols emphasized in advanced research chemistry curricula .
Q. What safety protocols should be followed when handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves (tested for chemical permeation resistance under EN 374 standards) and lab coats.
- Decontamination : Use ethanol or isopropanol for spills; avoid direct skin contact by following glove removal protocols (e.g., "glove-in-glove" technique) .
- Disposal : Classify as hazardous waste (halogenated organic compound) under local regulations .
Advanced Research Questions
Q. How can factorial design optimize reaction yields for this compound?
A 2 factorial design evaluates critical factors (e.g., temperature, solvent ratio, catalyst loading). Example setup:
Q. How to resolve contradictions in biological activity data across cell lines?
- Dose-Response Analysis : Establish IC values in multiple cell lines (e.g., HeLa, HEK293) using MTT assays.
- Statistical Validation : Apply ANOVA to assess inter-assay variability; use post-hoc tests (e.g., Tukey’s HSD) to identify outliers.
- Orthogonal Assays : Cross-validate with apoptosis markers (e.g., caspase-3 activation) or computational docking studies to confirm target engagement .
Q. What role does computational modeling play in studying this compound’s interactions?
- Molecular Dynamics (MD) Simulations : Predict binding affinity to adenosine receptors (e.g., AR) using force fields like CHARMM.
- Quantum Mechanical (QM) Calculations : Analyze bromine’s electronic effects on reactivity with density functional theory (DFT). Tools like COMSOL Multiphysics integrate AI to automate parameter optimization, reducing simulation time by 30% .
Q. How to design experiments for stability testing under physiological conditions?
- Accelerated Degradation Studies : Expose the compound to pH 7.4 buffer at 37°C, sampling at intervals (0, 24, 48 hrs).
- Analytical Monitoring : Quantify degradation products via HPLC-MS.
- DOE Application : A Box-Behnken design evaluates factors like temperature, pH, and ionic strength to model shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
